molecular formula C17H22N6 B5698356 N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine

货号 B5698356
分子量: 310.4 g/mol
InChI 键: PKGFXUOXABVNBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine, also known as PDP or PDPT, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PDP belongs to the class of triazine derivatives and is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.

作用机制

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine exerts its effects by binding to the ATP-binding site of protein kinase CK2 and inhibiting its activity. Protein kinase CK2 is involved in various cellular processes such as cell proliferation, survival, and apoptosis. The inhibition of protein kinase CK2 by this compound leads to the induction of apoptosis in cancer cells and the reduction of tumor growth. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which prevents the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the phosphorylation of Akt, which is a key regulator of cell survival. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which reduces inflammation.

实验室实验的优点和局限性

One of the major advantages of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine is its specificity towards protein kinase CK2, which makes it a potent inhibitor of the enzyme. Additionally, this compound has been shown to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires multiple steps, which makes it difficult to produce large quantities of the compound.

未来方向

There are several future directions for the research on N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease, which are characterized by the accumulation of misfolded proteins. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which suggests that it may also be effective in inhibiting the aggregation of other misfolded proteins. Additionally, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the combination of this compound with other drugs may lead to synergistic effects and improve its efficacy in the treatment of various diseases.

合成方法

The synthesis of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine involves the reaction of 4,6-dichloro-1,3,5-triazine with N-phenyl-1-pyrrolidinecarboxamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.

科学研究应用

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The inhibition of protein kinase CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been found to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, which is a major contributor to the pathogenesis of the disease. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

属性

IUPAC Name

N-phenyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-8-14(9-3-1)18-15-19-16(22-10-4-5-11-22)21-17(20-15)23-12-6-7-13-23/h1-3,8-9H,4-7,10-13H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGFXUOXABVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。